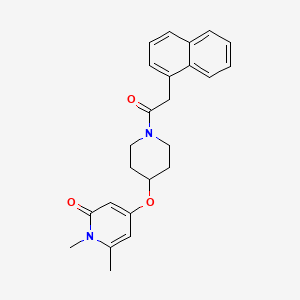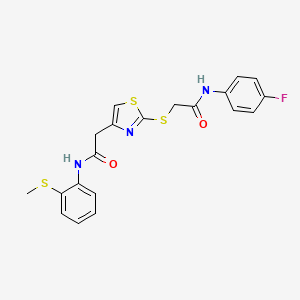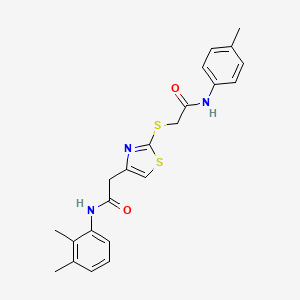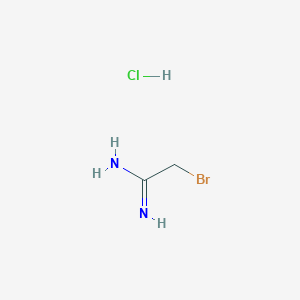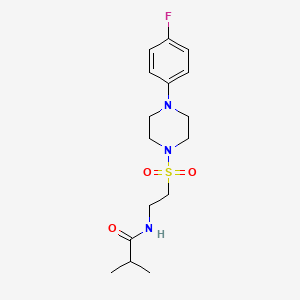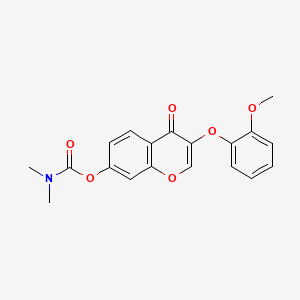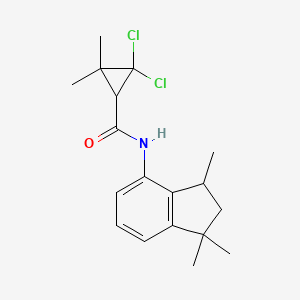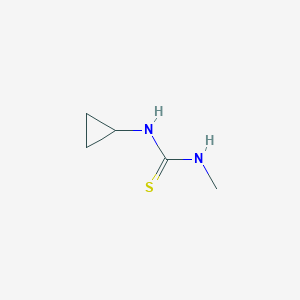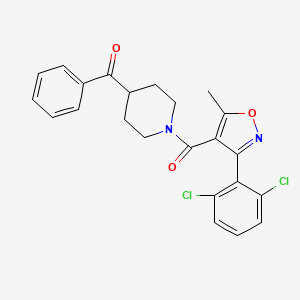
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone, also known as compound A, is an organic compound containing both a piperidine and an isoxazole moiety. It has a wide range of applications in scientific research and is used as a model compound in many biochemical and physiological studies.
Scientific Research Applications
Antidepressant Potential
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to the given structure, were designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in vivo, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
NR1/2B N-methyl-D-aspartate Receptor Antagonism
- A study identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides, related to the queried compound. These derivatives demonstrated significant activity in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Antibacterial Applications
- A novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized, exhibiting promising antibacterial activity. This suggests potential utility in developing new broad-spectrum antibiotics (Chandra et al., 2020).
Antimicrobial Activity
- Compounds with structural similarities were tested for antimicrobial activity, showing variable and modest activity against bacteria and fungi. This underscores the potential of such compounds in antimicrobial applications (Patel et al., 2011).
Anticancer Potential
- A study on 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the queried compound, revealed anticancer activity against a panel of 60 cancer cell lines. This highlights the potential of these compounds in cancer therapy (Katariya et al., 2021).
Other Applications
- Various studies have explored compounds with structural similarities for diverse applications such as insecticidal and herbicidal activities, molecular docking for antibacterial activity, and synthesis techniques (Wang et al., 2015); (Shahana et al., 2020); (El-Meguid, 2014).
properties
IUPAC Name |
[1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-19(21(26-30-14)20-17(24)8-5-9-18(20)25)23(29)27-12-10-16(11-13-27)22(28)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAZWGEIGGLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

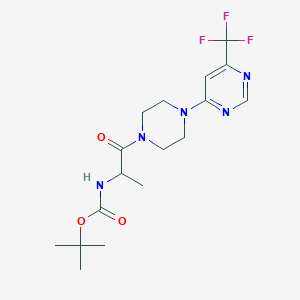

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)
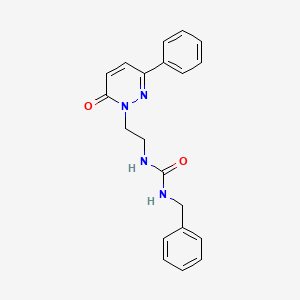
![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)
